Kathon 886

Description

Structure

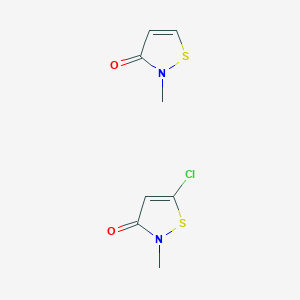

2D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS.C4H5NOS/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5/h2H,1H3;2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYMDNHUJFIDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55965-84-9 | |

| Record name | Kathon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55965-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kathon 886 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reaction mass of 2-methyl-2H-isothiazol-3-one and 5-chloro-2-methyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.136.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, mixt. with 2-methyl-3(2H)-isothiazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Spectrum of Activity of CMIT/MIT Biocide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity of the biocide CMIT/MIT (Chloromethylisothiazolinone/Methylisothiazolinone). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details the quantitative antimicrobial data, experimental protocols for its assessment, and the underlying mechanism of action.

Executive Summary

CMIT/MIT is a broad-spectrum biocide widely utilized for microbial control in various industrial and commercial applications.[1][2][3] It is a formulation of two active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), typically in a 3:1 ratio.[4] This combination exhibits potent and rapid efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, molds, and algae.[1][2][5] Its mechanism of action involves the rapid and irreversible inhibition of microbial growth through the disruption of essential metabolic pathways, primarily by targeting thiol-containing proteins.

Antimicrobial Spectrum and Efficacy: Quantitative Data

The effectiveness of CMIT/MIT is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against a diverse array of microorganisms. The following tables summarize the available quantitative data on its antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of CMIT/MIT against Bacteria

| Bacterial Species | Gram Stain | MIC (ppm) | Reference |

| Escherichia coli | Negative | 41 | [6] |

| Pseudomonas aeruginosa | Negative | >512 (for two resistant isolates) | [7] |

| Staphylococcus aureus | Positive | - | - |

| Streptococcus species | Positive | - | [8] |

| L. sphaericus | Positive | Strong inhibition at 20 mg/L | [9] |

| A. lwoffii | Negative | Strong inhibition at >30 mg/L | [9] |

| S. salmoneum | Negative | Weaker inhibition | [9] |

Table 2: Minimum Inhibitory Concentration (MIC) of CMIT/MIT against Fungi

| Fungal Species | Type | MIC (ppm) | Reference |

| Schizosaccharomyces pombe | Yeast | 245 (MIT only) | [6] |

| Candida albicans | Yeast | - | - |

| Aspergillus niger | Mold | - | - |

| Aureobasidium pullulans | Mold | 0.8 | [10] |

| Chaetomium globosum | Mold | 0.5 | [10] |

| Coniophora puteana | Mold | 1.0 | [10] |

| Gloeophyllum trabeum | Mold | 0.5 | [10] |

| Postia placenta | Mold | 0.7 | [10] |

| Trametes versicolor | Mold | 1.0 | [10] |

Note: The provided MIC values are indicative and can vary based on the specific strain, testing methodology, and formulation of the CMIT/MIT product.

Mechanism of Action

The biocidal activity of CMIT/MIT is a rapid and irreversible process that ultimately leads to microbial cell death. The primary mechanism involves the electrophilic nature of the isothiazolinone ring.

Interaction with Cellular Thiols

The electron-deficient sulfur atom in the isothiazolinone ring of CMIT and MIT makes it highly reactive towards nucleophilic cellular components, particularly thiol groups (-SH) found in cysteine residues of proteins and in glutathione.[8][9] This interaction leads to the opening of the isothiazole ring and the formation of disulfide bonds, which inactivates critical enzymes and disrupts cellular functions.[8][9]

The key steps in the proposed mechanism are:

-

Cellular Uptake: CMIT/MIT rapidly penetrates the microbial cell wall and membrane.

-

Thiol Reaction: The isothiazolinone ring reacts with intracellular thiols, such as those in glutathione and the active sites of enzymes.

-

Enzyme Inhibition: The formation of disulfide bonds leads to the inactivation of essential enzymes, including dehydrogenases involved in metabolic pathways.

-

Metabolic Disruption: The inhibition of key enzymes disrupts critical physiological functions like growth, respiration (oxygen consumption), and energy generation (ATP synthesis).

-

Cell Death: The culmination of these disruptive events leads to irreversible cell damage and death.

Signaling Pathway and Cellular Targets

The action of CMIT/MIT is more of a direct chemical inactivation of multiple protein targets rather than the modulation of a specific signaling pathway. The broad-spectrum efficacy stems from its ability to react with a wide range of essential thiol-containing proteins.

Caption: Mechanism of action of CMIT/MIT biocide.

Experimental Protocols

The following sections detail the standardized methodologies for assessing the antimicrobial activity of biocides like CMIT/MIT.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining MIC values.

Protocol: Broth Microdilution Assay (based on CLSI M07 guidelines)

Caption: Workflow for MIC determination by broth microdilution.

Key Steps:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The CMIT/MIT biocide is serially diluted (typically 2-fold) in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted biocide is inoculated with the standardized microbial suspension. Control wells (no biocide) are included to ensure microbial viability.

-

Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 35°C for 16-20 hours for most bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Time-Kill Kinetics Assay

A time-kill assay is used to determine the rate at which an antimicrobial agent kills a microbial population over time.

Protocol: Time-Kill Kinetics Assay (based on ASTM E2783)

Caption: Workflow for a time-kill kinetics assay.

Key Steps:

-

Preparation: A standardized microbial suspension (typically 10^6 to 10^8 CFU/mL) is prepared.

-

Exposure: The CMIT/MIT biocide is added to the microbial suspension at the desired concentration.

-

Sampling: At specific time intervals (e.g., 0, 1, 5, 15, 30, and 60 minutes), an aliquot is removed from the test suspension.

-

Neutralization: The aliquot is immediately transferred to a validated neutralizing broth to quench the activity of the biocide.

-

Quantification: The number of viable microorganisms in the neutralized sample is determined by serial dilution and plate counting.

-

Data Analysis: The results are expressed as the log10 reduction in CFU/mL over time compared to the initial inoculum.

Biofilm Efficacy Testing

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which can exhibit increased resistance to antimicrobial agents. Standardized methods are crucial for evaluating a biocide's effectiveness against biofilms.

Protocol: CDC Biofilm Reactor Method (ASTM E2871, E3161)

This method involves growing a biofilm on coupons within a CDC (Centers for Disease Control and Prevention) biofilm reactor, followed by treatment with the biocide.

Protocol: Crystal Violet Biofilm Assay

This is a high-throughput method for quantifying biofilm formation and its inhibition by antimicrobial agents in a 96-well plate format.

Caption: Workflow for the crystal violet biofilm assay.

Key Steps:

-

Biofilm Formation: A microbial culture is incubated in a 96-well microtiter plate in the presence of varying concentrations of CMIT/MIT to allow for biofilm formation.

-

Washing: The wells are washed to remove non-adherent, planktonic cells.

-

Staining: The remaining biofilm is stained with a crystal violet solution.

-

Excess Stain Removal: The wells are washed again to remove any unbound crystal violet.

-

Solubilization: The crystal violet that has stained the biofilm is solubilized using a suitable solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: The amount of biofilm is quantified by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm).

Conclusion

CMIT/MIT is a highly effective, broad-spectrum biocide with a well-documented mechanism of action against a wide range of bacteria, fungi, and algae. Its rapid and irreversible mode of action, centered on the disruption of essential thiol-containing proteins, makes it a valuable tool in microbial control. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible assessment of its antimicrobial and anti-biofilm efficacy, which is essential for its application in research, development, and various industrial processes. Further research to expand the publicly available MIC database for clinically and industrially relevant strains will continue to enhance the understanding and application of this important biocide.

References

- 1. atamankimya.com [atamankimya.com]

- 2. CMIT/MIT – Green-Mountain Chem [green-mountainchem.com]

- 3. CMIT / MIT - Ataman Kimya [atamanchemicals.com]

- 4. biobor.com [biobor.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mode of Action of Isothiazolinone Biocides on Bacterial Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isothiazolinone biocides are a class of potent, broad-spectrum antimicrobial agents widely utilized for microbial control in various industrial and commercial applications. Their efficacy stems from a rapid, multi-faceted mode of action that ultimately leads to bacterial cell death. This technical guide provides a comprehensive overview of the molecular mechanisms by which isothiazolinones exert their bactericidal effects. It details the key interactions with cellular components, the subsequent metabolic disruptions, and the experimental methodologies used to elucidate these processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and the development of novel anti-infective strategies.

Core Mechanism of Action: A Two-Step Process

The bactericidal activity of isothiazolinones is characterized by a distinctive two-step mechanism. This involves an initial, rapid inhibition of essential metabolic processes, followed by a slower, irreversible phase of cellular damage that culminates in cell death.[1][2][3]

-

Step 1: Rapid Inhibition of Growth and Metabolism (Minutes): Upon entry into the bacterial cell, isothiazolinones quickly disrupt critical physiological functions.[1][2][3] This includes the immediate cessation of growth, respiration (oxygen consumption), and energy generation in the form of adenosine triphosphate (ATP).[1][2][3]

-

Step 2: Irreversible Cellular Damage and Cell Death (Hours): Following the initial metabolic shock, a cascade of events leads to irreversible damage to cellular components. This phase is characterized by the extensive destruction of protein thiols and the production of damaging free radicals, ultimately resulting in a loss of cell viability.[1][2][3]

Molecular Targets and Interactions

The primary molecular target of isothiazolinone biocides is the thiol group (-SH) present in cysteine residues of proteins and other essential molecules like glutathione.[4][5][6] The isothiazolinone ring contains an electrophilic sulfur atom that readily reacts with these nucleophilic thiol groups.[4]

This interaction leads to the formation of disulfide bonds, which can inactivate critical enzymes and disrupt protein structure and function.[4][6] For some isothiazolinones, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), the reaction can proceed further, leading to the formation of a highly reactive thio-acyl chloride intermediate that can react with other cellular nucleophiles, amplifying the damage.[5]

The key consequences of this interaction with thiol groups are:

-

Enzyme Inhibition: A wide range of enzymes, particularly dehydrogenases involved in the Krebs cycle and electron transport chain, are inhibited.[1] This directly impacts cellular respiration and energy production. Succinate dehydrogenase has been identified as a potential specific target.[7]

-

Depletion of Glutathione: Glutathione is a crucial antioxidant in bacterial cells. Its depletion by isothiazolinones leaves the cell vulnerable to oxidative stress.

-

Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain and the reaction with thiols can lead to the formation of free radicals, causing widespread damage to DNA, lipids, and proteins.[1]

Quantitative Data on Biocidal Efficacy

The effectiveness of isothiazolinone biocides can be quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes reported MIC values for various isothiazolinones against common bacterial species.

| Isothiazolinone | Test Organism | MIC (µg/mL) | Reference |

| Methylisothiazolinone (MIT) | Escherichia coli | 41 | [4] |

| Schizosaccharomyces pombe | 245 | [4] | |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Escherichia coli | 0.5 | [4] |

| Schizosaccharomyces pombe | 2.6 | [4] | |

| Benzisothiazolinone (BIT) | Escherichia coli | 15-20 | [8] |

| Schizosaccharomyces pombe | 15-20 | [8] |

Time-Kill Kinetics

Time-kill assays provide information on the rate at which a biocide kills a bacterial population. Generally, a bactericidal effect is defined as a ≥3-log10 reduction in the number of viable bacteria. Isothiazolinones exhibit a rapid initial bacteriostatic effect, followed by a slower bactericidal phase. For instance, at four times the minimum bactericidal concentration (MBC), some isothiazolinones can eliminate all bacteria within 10 to 30 minutes.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mode of action of isothiazolinone biocides.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a biocide that inhibits the visible growth of a bacterial culture.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Isothiazolinone biocide stock solution

-

Sterile diluent (e.g., phosphate-buffered saline)

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the isothiazolinone biocide in the growth medium directly in the 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

-

Include a positive growth control (no biocide) and a negative sterility control (no bacteria).

-

Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for E. coli) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the biocide that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing by a biocide over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Isothiazolinone biocide at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile growth medium

-

Sterile neutralizing broth (to stop the action of the biocide)

-

Sterile agar plates

-

Sterile saline for dilutions

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase and dilute to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh growth medium.

-

Add the isothiazolinone biocide at the desired concentrations to the bacterial suspension. Include a no-biocide control.

-

At specified time points (e.g., 0, 30 min, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each test and control tube.

-

Immediately transfer the aliquot to a neutralizing broth to inactivate the biocide.

-

Perform serial dilutions of the neutralized sample in sterile saline.

-

Plate the dilutions onto agar plates and incubate for 24-48 hours.

-

Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot the log10 CFU/mL versus time to generate the time-kill curve.

Measurement of Dehydrogenase Activity

This assay assesses the inhibition of dehydrogenase enzymes, which are crucial for cellular respiration.

Materials:

-

Bacterial cell lysate

-

Assay buffer (e.g., Tris-HCl)

-

Substrate for the dehydrogenase enzyme (e.g., succinate for succinate dehydrogenase)

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP)

-

Isothiazolinone biocide

-

Spectrophotometer

Procedure:

-

Prepare a bacterial cell lysate by physical disruption (e.g., sonication) or enzymatic digestion.

-

In a cuvette or 96-well plate, combine the assay buffer, substrate, and the artificial electron acceptor.

-

Add the bacterial lysate to the mixture.

-

To the test samples, add the isothiazolinone biocide at various concentrations. Include a control without the biocide.

-

Initiate the reaction and monitor the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCIP) over time using a spectrophotometer. The rate of color change is proportional to the dehydrogenase activity.

-

Calculate the percentage of inhibition of dehydrogenase activity for each biocide concentration compared to the control.

Quantification of Intracellular ATP

This assay measures the level of ATP within bacterial cells, providing an indication of cellular energy status.

Materials:

-

Bacterial culture

-

Isothiazolinone biocide

-

ATP extraction reagent

-

Luciferin-luciferase ATP assay kit

-

Luminometer

Procedure:

-

Expose the bacterial culture to the isothiazolinone biocide for a defined period.

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells using an ATP extraction reagent to release the intracellular ATP.

-

In a luminometer tube or plate, add the cell lysate to the luciferin-luciferase reagent provided in the assay kit.

-

The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Measure the light output (luminescence) using a luminometer. The intensity of the light is directly proportional to the amount of ATP present.

-

Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known concentrations of ATP.

Visualizations: Signaling Pathways and Experimental Workflows

Mode of Action of Isothiazolinone Biocides

Caption: Mode of action of isothiazolinone biocides on bacterial cells.

Experimental Workflow: Time-Kill Kinetic Assay

Caption: Workflow for a time-kill kinetic assay.

Conclusion

Isothiazolinone biocides represent a class of highly effective antimicrobial agents with a well-defined, multi-pronged mode of action against bacterial cells. Their ability to rapidly inhibit critical metabolic pathways and subsequently cause irreversible cellular damage through interaction with thiol groups makes them potent bactericidal agents. Understanding the intricate details of this mechanism, as outlined in this guide, is paramount for optimizing their application, mitigating potential resistance development, and informing the design of new and improved antimicrobial therapies. The experimental protocols and quantitative data provided herein offer a solid foundation for researchers to further explore the fascinating and complex interactions between these biocides and their microbial targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]

- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methylchloroisothiazolone-induced growth inhibition and lethality in Escherichia coli [agris.fao.org]

- 8. Growth inhibitory and biocidal activity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of Kathon 886: A Technical Guide to Persistence and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence and degradation pathways of Kathon 886, a widely used biocide. The active ingredients in this compound are 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), typically in a 3:1 ratio.[1] Understanding the environmental fate of these isothiazolinone compounds is critical for assessing their ecological impact and ensuring their safe use in various industrial and pharmaceutical applications.

Environmental Persistence of CMIT and MIT

The persistence of CMIT and MIT in the environment is influenced by a variety of factors, including the environmental matrix (soil or water), pH, temperature, and the presence of microorganisms. Generally, these compounds are considered to be non-persistent, undergoing rapid degradation in both aquatic and terrestrial environments.[2][3][4]

Quantitative Persistence Data

The following tables summarize the available quantitative data on the environmental half-life of CMIT and MIT.

Table 1: Half-life of CMIT and MIT in Aquatic Environments

| Active Ingredient | Condition | pH | Temperature (°C) | Half-life | Citation(s) |

| CMIT | Hydrolysis | 5 | 25 | No hydrolysis observed over 30 days | [5] |

| Hydrolysis | 7 | 25 | No hydrolysis observed over 30 days | [5] | |

| Hydrolysis | 9 | 25 | 22 days | [5] | |

| Hydrolysis (Alkaline) | 8.5 | Not Specified | 47 days | [1] | |

| Hydrolysis (Alkaline) | 10 | Not Specified | 2 days | [1] | |

| Phototransformation | 4 | 25 | Slight decrease (7-35%) | [5] | |

| Phototransformation | 9 | 25 | Slight decrease (7-35%) | [5] | |

| Biodegradation | Not Specified | Not Specified | < 24 hours | [2][3][4] | |

| MIT | Hydrolysis | 4, 7, 9 | 25 | No noticeable decrease | [5] |

| Phototransformation | 4, 7, 9 | 25 | No noticeable decrease | [5] | |

| Biodegradation | Not Specified | Not Specified | < 24 hours | [2][4] |

Table 2: Half-life of Isothiazolinones in Soil

| Active Ingredient | Soil Type | Condition | Half-life (days) | Citation(s) |

| MIT | Loamy Sand | Aerobic Incubation | 0.28 | [5] |

| Isothiazolinones (general) | Not Specified | Not Specified | < 10 | [5] |

Degradation Pathways

CMIT and MIT are degraded in the environment through three primary pathways: chemical degradation (hydrolysis), photodegradation, and biodegradation. The ultimate degradation products are typically simple organic molecules and inorganic substances.[3][4] A key step in the loss of biocidal activity is the cleavage of the isothiazolinone ring structure.[3]

Chemical Degradation (Hydrolysis)

The chemical stability of isothiazolinones is highly dependent on pH. While stable in acidic to neutral conditions, CMIT, the chlorinated component, undergoes hydrolysis in alkaline environments.[1][5] The rate of degradation increases with a rise in pH.[5] This process is believed to involve the nucleophilic attack by hydroxide ions on the isothiazolone ring, leading to its opening.

Photodegradation

Isothiazolinones can be degraded by ultraviolet (UV) radiation present in sunlight. The photodegradation of CMIT is observed at acidic and alkaline pHs, while MIT is more resistant to photolysis under the same conditions.[5] The process can be enhanced by the presence of photosensitizers. The degradation pathway involves the absorption of light energy, leading to the cleavage of the heterocyclic ring.

Biodegradation

Biodegradation is a major pathway for the dissipation of CMIT and MIT in the environment.[2] A wide range of microorganisms in soil and water can utilize these compounds as a source of carbon and nitrogen. The metabolic process typically begins with the cleavage of the isothiazolone ring, followed by the oxidation of the resulting organic fragments to carbon dioxide.[3][4] The degradation products are significantly less toxic than the parent compounds.[2][4]

References

- 1. biobor.com [biobor.com]

- 2. researchgate.net [researchgate.net]

- 3. onepetro.org [onepetro.org]

- 4. Environmental Fate and Ecotoxicology of Isothiazolone Biocides, 2000 Environmental Conference Procee [imisrise.tappi.org]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Ecotoxicology of Isothiazolinone-Based Biocides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinone-based biocides are a class of synthetic organic compounds widely used as preservatives and antimicrobial agents in a vast array of industrial and consumer products, including paints, adhesives, cooling water systems, metalworking fluids, and personal care products. Their broad-spectrum efficacy against bacteria, fungi, and algae makes them highly effective for microbial control. However, their inherent reactivity and potential for environmental release have raised concerns about their ecotoxicological effects on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicology of common isothiazolinone biocides, focusing on their mechanisms of action, environmental fate, and toxicological effects on aquatic life.

Core Isothiazolinone Biocides

This guide focuses on the following widely used isothiazolinone biocides:

-

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

-

2-Methyl-4-isothiazolin-3-one (MIT)

-

1,2-Benzisothiazolin-3-one (BIT)

-

2-Octyl-4-isothiazolin-3-one (OIT)

-

4,5-Dichloro-2-octyl-4-isothiazolin-3-one (DCOIT)

CMIT and MIT are often used in a 3:1 mixture, commonly known by the trade name Kathon™.

Mechanism of Action

The primary antimicrobial mechanism of isothiazolinones involves a rapid, two-step process. Initially, they inhibit microbial growth and metabolism within minutes of contact. This is followed by irreversible cell damage, leading to a loss of viability over a period of hours.[1][2][3]

The core of their biocidal activity lies in the electrophilic nature of the isothiazolinone ring. The sulfur atom in the ring is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins and other biological molecules like glutathione.[4][5] This interaction leads to the formation of mixed disulfides, which inactivates essential enzymes, particularly dehydrogenases involved in critical metabolic pathways like the Krebs cycle and electron transport.[3] This disruption of cellular respiration and ATP generation ultimately leads to cell death.[3] The chlorinated isothiazolinones, such as CMIT and DCOIT, exhibit higher reactivity and can form highly reactive thioacyl chloride intermediates, which can react with a broader range of cellular nucleophiles beyond thiols.[6]

Environmental Fate

Isothiazolinone biocides are generally not persistent in the environment. They are susceptible to degradation through several pathways, including:

-

Biodegradation: Studies have shown that isothiazolinones can be rapidly biodegraded in aquatic environments, with half-lives often less than 24 hours.[7] The degradation process typically involves the cleavage of the isothiazolone ring, resulting in metabolites with significantly lower toxicity.[7]

-

Hydrolysis: The stability of isothiazolinones is pH-dependent, with degradation rates increasing under alkaline conditions (pH > 9).[8]

-

Photodegradation: Sunlight can also contribute to the degradation of some isothiazolinones.[9]

Despite their relatively rapid degradation, their continuous introduction into aquatic environments from various sources necessitates a thorough understanding of their ecotoxicological impact.

Ecotoxicological Effects

Isothiazolinone biocides are known to be highly toxic to aquatic organisms, with effects observed across different trophic levels. The toxicity varies depending on the specific isothiazolinone compound and the test organism.

Data Presentation: Ecotoxicity Data

The following tables summarize the acute and chronic toxicity data for key isothiazolinone biocides on algae, aquatic invertebrates, and fish. The data is presented as EC50 (median effective concentration), LC50 (median lethal concentration), and NOEC (no-observed-effect concentration) values.

Table 1: Ecotoxicity of Isothiazolinone-Based Biocides to Algae

| Biocide | Algal Species | Endpoint (Duration) | Value (mg/L) | Reference(s) |

| CMIT/MIT (3:1) | Pseudokirchneriella subcapitata | EC50 (72 h) | 0.048 | [10] |

| BIT | Pseudokirchneriella subcapitata | EC50 (72 h) | 0.11 | |

| BIT | Pseudokirchneriella subcapitata | NOEC (72 h) | 0.0403 | |

| OIT | Green Algae | EC50 | 0.0014 | [11] |

| DCOIT | Skeletonema costatum | EC50 (72 h) | 0.002 | [6] |

Table 2: Ecotoxicity of Isothiazolinone-Based Biocides to Aquatic Invertebrates

| Biocide | Invertebrate Species | Endpoint (Duration) | Value (mg/L) | Reference(s) |

| CMIT/MIT (3:1) | Daphnia magna | LC50 (48 h) | 0.0632 | [12] |

| BIT | Daphnia magna | EC50 (48 h) | 3.27 | |

| BIT | Daphnia magna | NOEC (21 d) | 1.2 | |

| OIT | Daphnia magna | EC50 (48 h) | 0.07 | [6] |

| DCOIT | Daphnia magna | EC50 (48 h) | 0.004 | [6] |

Table 3: Ecotoxicity of Isothiazolinone-Based Biocides to Fish

| Biocide | Fish Species | Endpoint (Duration) | Value (mg/L) | Reference(s) |

| CMIT/MIT (3:1) | Oncorhynchus mykiss | LC50 (96 h) | 0.19 | [2] |

| BIT | Oncorhynchus mykiss | LC50 (96 h) | 2.15 | |

| OIT | Oncorhynchus mykiss | LC50 (96 h) | 0.01 | [6] |

| DCOIT | Oncorhynchus mykiss | LC50 (96 h) | 0.003 | [6] |

Experimental Protocols

The ecotoxicity data presented in this guide are primarily generated using standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of ecotoxicological data.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Principle: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance over a 72-hour period.[6][13][14]

-

Test System: Batch cultures are maintained under controlled conditions of temperature (21-24°C), continuous illumination, and nutrient supply.[1][15]

-

Procedure:

-

A geometric series of at least five test concentrations and a control are prepared.[13]

-

Each test flask is inoculated with a low density of exponentially growing algae.

-

The cultures are incubated for 72 hours.

-

Algal growth is measured at least every 24 hours by determining cell density or a surrogate parameter like chlorophyll fluorescence.[3]

-

-

Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate, from which the EC50 is calculated.[13]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to daphnids, a key group of freshwater invertebrates.

-

Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[14][15]

-

Test System: The test is conducted in glass vessels under static or semi-static conditions at a temperature of 18-22°C with a defined light-dark cycle.[1]

-

Procedure:

-

Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[15]

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

-

Principle: Fish of a recommended species (e.g., Rainbow trout, Zebrafish, Fathead minnow) are exposed to a range of concentrations of the test substance for 96 hours.[2][4][17]

-

Test System: The test can be conducted under static, semi-static, or flow-through conditions in an appropriately maintained aquarium system with controlled temperature, lighting, and dissolved oxygen levels.[18]

-

Procedure:

-

Endpoint: The primary endpoint is the LC50 at 96 hours, which is the concentration that is lethal to 50% of the fish.[17]

Signaling Pathways and Molecular Mechanisms of Toxicity

Beyond direct enzyme inhibition, isothiazolinones can induce toxicity in non-target aquatic organisms through the disruption of various cellular signaling pathways.

Oxidative Stress and the Keap1-Nrf2 Pathway

Isothiazolinones can induce the production of reactive oxygen species (ROS), leading to oxidative stress in aquatic organisms.[5] This can damage cellular components such as lipids, proteins, and DNA. In response to oxidative stress, organisms activate defense mechanisms, including the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. However, upon exposure to oxidative stressors like isothiazolinones, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).

Caption: Isothiazolinone-induced oxidative stress and the Keap1-Nrf2 signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Studies have shown that isothiazolinones can activate MAPK pathways, such as the ERK1/2, p38, and JNK pathways.[19] This activation can lead to the release of pro-inflammatory cytokines and the induction of apoptosis (programmed cell death), contributing to the overall toxicity of these biocides.

Caption: Generalized MAPK signaling pathway activated by isothiazolinone-induced cellular stress.

Endocrine Disruption

There is growing evidence to suggest that some isothiazolinone biocides, such as DCOIT, can act as endocrine-disrupting chemicals (EDCs).[13] Studies in zebrafish have shown that DCOIT can interfere with the hypothalamus-pituitary-thyroid (HPT) axis, leading to decreased levels of thyroid hormones (T3 and T4).[13] This disruption of the thyroid endocrine system can have significant adverse effects on the growth and development of aquatic organisms.[13]

Caption: DCOIT-induced disruption of the Hypothalamus-Pituitary-Thyroid (HPT) axis in fish.

Conclusion

Isothiazolinone-based biocides are effective antimicrobial agents but pose a significant ecotoxicological risk to aquatic ecosystems. Their mechanism of action, centered on the electrophilic reaction with thiol-containing molecules, disrupts essential cellular processes in non-target organisms. While generally non-persistent, their continuous release warrants careful consideration of their environmental impact. The high toxicity of isothiazolinones to algae, invertebrates, and fish, coupled with their ability to interfere with critical signaling pathways, underscores the importance of responsible use and the need for continued research into their long-term effects on aquatic environments. This technical guide provides a foundational understanding for researchers and professionals working to assess and mitigate the environmental risks associated with these widely used biocides.

References

- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 2. oecd.org [oecd.org]

- 3. Alga, Growth Inhibition test (OECD Guidelines for the Testing of Chemicals No. 201) | ENvironmental inFOrmation [enfo.hu]

- 4. eurofins.com.au [eurofins.com.au]

- 5. mdpi.com [mdpi.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. canada.ca [canada.ca]

- 8. The evolutionarily conserved MAPK/Erk signaling promotes ancestral T-cell immunity in fish via c-Myc–mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Occurrence and Transport of Isothiazolinone-Type Biocides from Commercial Products to Aquatic Environment and Environmental Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 13. Toxicological signature for thyroid endocrine disruption of dichlorooctylisothiazolinone in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurofins.it [eurofins.it]

- 15. oecd.org [oecd.org]

- 16. fera.co.uk [fera.co.uk]

- 17. oecd.org [oecd.org]

- 18. fera.co.uk [fera.co.uk]

- 19. Biocide mixture (CMIT/MIT) induces neurotoxicity through the upregulation of the MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Kathon 886 impact on non-target aquatic microorganisms

An In-depth Technical Guide on the Impact of Kathon 886 on Non-Target Aquatic Microorganisms

Introduction

This compound is a high-performance, broad-spectrum antimicrobial agent widely used in industrial applications, such as metalworking fluids and water treatment, to control the growth of bacteria, fungi, and algae.[1] Its efficacy stems from its active ingredients, a synergistic combination of two isothiazolinones: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[1][2] A typical formulation of this compound MW contains approximately 10.4% CMIT and 3.7% MIT.[1] While highly effective for its intended purpose, the introduction of this compound into aquatic environments, even at low concentrations, warrants a thorough examination of its impact on non-target aquatic microorganisms. This guide provides a detailed overview of its ecotoxicity, mechanism of action, and the experimental protocols used for its evaluation.

Ecotoxicity of Active Ingredients

The active components of this compound, CMIT and MIT, are classified as very toxic to aquatic life.[3][4] Acute toxicity values (LC50/EC50) for the most sensitive species are typically between 0.1 and 1 mg/L.[3] However, these compounds are known to biodegrade rapidly in aquatic systems, with metabolites that are 4 to 5 orders of magnitude less toxic, mitigating long-term environmental risk when used properly.[5][6]

Data Presentation: Quantitative Ecotoxicity Data

The following tables summarize the quantitative toxicity data for the active ingredients of this compound on various non-target aquatic organisms.

Table 1: Acute and Chronic Ecotoxicity of this compound Active Ingredients

| Active Ingredient | Test Organism | Species | Duration | Endpoint | Value (mg/L) | Test Guideline |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Fish | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC50 | 0.19 | OECD Test Guideline[3] |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Aquatic Invertebrate | Daphnia magna (Water Flea) | 21 days | NOEC (offspring) | 0.172 | Not Specified[3] |

| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Aquatic Invertebrate | Daphnia magna (Water Flea) | 21 days | LOEC (offspring) | 0.572 | Not Specified[3] |

| 2-Methyl-4-isothiazolin-3-one (MIT) | Fish / Invertebrates | Most Sensitive Species | Acute | LC50/EC50 | 0.1 - 1.0 | Not Specified[3] |

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed. LOEC (Lowest Observed Effect Concentration): The lowest concentration of a substance that has a statistically significant effect.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Active Ingredients against Non-Target Microorganisms

| Microorganism Type | Species | Active Ingredient Conc. (ppm) | Reference |

| Bacteria | Alcaligenes faecalis | 2 | [2] |

| Bacteria | Mycobacterium chelonae | 7 - 20 | [1][7] |

| Yeast | Candida albicans | 5 | [2] |

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Mechanism of Action

Isothiazolinones employ a two-step mechanism of action against microorganisms. The process begins with a rapid inhibition of microbial growth and key metabolic pathways, which occurs within minutes of contact. This is followed by irreversible cellular damage that leads to a loss of viability over a period of hours.[1][8]

The primary molecular target is the thiol groups found in cellular proteins and smaller molecules like glutathione.[8] The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic thiols (-SH) on enzymes, particularly dehydrogenase enzymes crucial for cellular respiration and energy generation (e.g., lactate dehydrogenase, NADH dehydrogenase).[8][9] This reaction leads to the formation of a disulfide bond, inactivating the enzyme and disrupting central metabolic pathways such as the Krebs cycle. The ultimate result is the cessation of respiration, inhibition of ATP synthesis, and cell death.[8]

Visualization: Biocidal Mechanism of Action

Caption: Mechanism of isothiazolinone biocidal activity.

Experimental Protocols

The evaluation of a biocide's impact on aquatic microorganisms follows standardized and rigorous methodologies to ensure data quality and reproducibility. These protocols are often based on guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and adhere to Good Laboratory Practice (GLP).[10]

Aquatic Ecotoxicity Testing (OECD Guideline-Based)

This protocol is designed to determine the acute or chronic toxicity of a substance to aquatic organisms like fish or invertebrates.

-

Objective: To calculate key toxicity metrics such as LC50, EC50, or NOEC.

-

Test Organisms: Standardized species are used, for example, Rainbow Trout (Oncorhynchus mykiss) for fish toxicity or the water flea (Daphnia magna) for aquatic invertebrate toxicity.[3]

-

Methodology:

-

Test Substance Preparation: A series of test concentrations are prepared by diluting the biocide (e.g., this compound) in a defined aqueous medium. A control group with no added biocide is also prepared.

-

Exposure: A set number of test organisms are introduced into vessels containing the different test concentrations and the control.

-

Test Conditions: Environmental conditions such as temperature, pH, and light cycle are strictly controlled throughout the experiment.

-

Duration: The exposure period is defined by the specific test. For acute tests, it is typically 48 hours (invertebrates) or 96 hours (fish). For chronic tests, it can be 21 days or longer to assess reproductive effects.[3]

-

Endpoint Observation: At specified intervals and at the end of the test, key endpoints are measured. For acute tests, this is typically mortality (for LC50) or immobilization (for EC50). For chronic tests, it may include effects on reproduction (e.g., number of offspring) or growth.[3]

-

Data Analysis: Statistical methods are used to analyze the dose-response relationship and calculate the final toxicity values.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a biocide required to inhibit the growth of a specific microorganism.

-

Objective: To determine the MIC of the biocide against target bacteria or fungi.

-

Methodology: [9]

-

Culture Preparation: A 24-hour broth culture of the test bacterium or a fungal spore suspension from a 7-14 day culture is prepared.

-

Serial Dilution: The biocide is serially diluted in a liquid growth medium (e.g., Trypticase Soy Broth) in a series of test tubes or a microtiter plate.

-

Inoculation: Each dilution is inoculated with a standardized amount of the microorganism culture (e.g., a 1:100 inoculation).

-

Incubation: The inoculated tests are incubated under optimal growth conditions. For bacteria, this is typically at 37°C for 2 days. For fungi, it is often at 28-30°C for 7 days.

-

Observation: Following incubation, the tests are visually inspected for microbial growth (indicated by turbidity).

-

MIC Determination: The MIC is recorded as the lowest concentration of the biocide at which no visible growth occurs.

-

Visualization: Ecotoxicity Experimental Workflow

Caption: General workflow for an aquatic ecotoxicity test.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. scribd.com [scribd.com]

- 3. msdspds.castrol.com [msdspds.castrol.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. shop.sclubricants.com [shop.sclubricants.com]

- 8. researchgate.net [researchgate.net]

- 9. atamankimya.com [atamankimya.com]

- 10. Good laboratory practice - Wikipedia [en.wikipedia.org]

Transgenerational Epigenetic Effects of CMIT/MIT Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biocide mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) is widely used as a preservative in industrial and consumer products. Emerging evidence, primarily from aquatic toxicology studies, suggests that exposure to CMIT/MIT can induce multi- and transgenerational effects, including impacts on reproductive health and genotoxicity. While the precise epigenetic mechanisms are still under investigation, a plausible pathway involves the induction of oxidative stress, leading to alterations in DNA methylation and potentially other epigenetic marks. This guide provides a comprehensive overview of the current state of research, detailed experimental protocols for investigating these effects, and a proposed signaling pathway for CMIT/MIT-induced epigenetic modifications. The information presented herein is intended to serve as a resource for researchers and professionals in drug development and toxicology to inform future studies and risk assessments.

Introduction to CMIT/MIT and Epigenetic Inheritance

CMIT/MIT are isothiazolinone-based biocides effective against a broad spectrum of microorganisms.[1] Their mechanism of action involves the inhibition of essential cellular enzymes and the generation of reactive oxygen species (ROS), leading to oxidative stress.[2]

Transgenerational epigenetic inheritance refers to the transmission of epigenetic modifications, such as DNA methylation and histone modifications, from one generation to the next through the germline, in the absence of direct environmental exposure.[3] These changes can influence the phenotype of subsequent generations. For a chemical's effect to be considered truly transgenerational, it must be observed in the F3 generation or beyond in a mammalian model (when the F0 gestating female is exposed).

Evidence of Transgenerational Effects from CMIT/MIT Exposure

To date, the most direct evidence for the multigenerational effects of CMIT/MIT comes from a study on the aquatic invertebrate Daphnia magna.[2][4][5][6] This study provides a valuable model for understanding the potential for heritable effects of this biocide.

Quantitative Data from Daphnia magna Studies

The following tables summarize the key quantitative findings from multigenerational exposure studies on D. magna.

Table 1: Chronic Toxicity of CMIT/MIT on Daphnia magna (21-day exposure) [6]

| Concentration (µg/L) | Parameter | Result |

| 7 | Total Offspring per Female | 34.2% decrease |

| 80 | Survival Rate | Significant decrease |

| 320 | Survival Rate | 0% |

Table 2: Multigenerational and Transgenerational Effects of CMIT/MIT (7 µg/L) on Daphnia magna Reproduction [4]

| Exposure Scenario | Generation | Endpoint | Observation |

| Multigenerational (ME) | F1 | Total Offspring | Accumulative adverse effect |

| Multigenerational (ME) | F3 | Reproduction | Acclimatory/Defensive responses |

| Parental (PE) | F1 | Total Offspring | Parental effect (adverse) |

| Parental (PE) | F3 | Time to First Reproduction | Transgenerational effect (adverse) |

| Parental (PE) | F3 | Reproductive Capacity | Recovery after exposure termination |

Table 3: Genotoxicity and Epigenotoxicity of CMIT/MIT (7 µg/L) in Daphnia magna [2][4]

| Exposure Scenario | Generation | Endpoint | Observation |

| Multigenerational (ME) | F1 | DNA Damage (Comet Assay) | Most severe damage observed |

| Parental (PE) | P0 | Global DNA Methylation | Significant increase |

| Parental (PE) | F3 | Global DNA Methylation | Returned to normal levels |

| Multigenerational (ME) | F3 | Global DNA Methylation | Returned to normal levels |

Proposed Mechanistic Pathway

While the exact mechanisms of CMIT/MIT-induced transgenerational epigenetic effects are not fully elucidated, a plausible pathway involves oxidative stress-mediated signaling. CMIT/MIT exposure has been shown to induce the production of Reactive Oxygen Species (ROS).[7] ROS can, in turn, influence epigenetic modifying enzymes and signaling pathways that regulate chromatin structure.

Signaling Pathway Diagram

Caption: Proposed pathway of CMIT/MIT-induced transgenerational epigenetic effects.

Experimental Protocols

This section details key methodologies for assessing the genotoxic and epigenetic effects of chemical exposures.

Experimental Workflow for Transgenerational Studies

The following diagram illustrates a typical workflow for a multigenerational study in an aquatic model like Daphnia magna.

Caption: Workflow for a multi/transgenerational toxicity study.

Comet Assay for Genotoxicity

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

Principle: Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.

Detailed Protocol:

-

Cell Isolation: For Daphnia magna, haemolymph can be extracted from newborn organisms. For mammalian studies, various tissues or cell cultures can be used.

-

Slide Preparation: Mix isolated cells with low-melting-point agarose and spread onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

-

Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate towards the anode.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Scoring: Visualize slides using a fluorescence microscope and quantify the amount of DNA in the comet tail using image analysis software.

Global DNA Methylation Analysis (ELISA-based)

This method provides a quantitative measure of the total 5-methylcytosine (5-mC) content in a DNA sample.

Principle: An ELISA-based kit uses a specific anti-5-mC antibody to detect and quantify the amount of methylated DNA in a sample.

Detailed Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from the tissue or cells of interest.

-

DNA Binding: Add a known amount of DNA to the wells of a microplate, where it will bind to the surface.

-

Antibody Incubation: Add a primary antibody specific for 5-mC to the wells.

-

Secondary Antibody and Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP). After washing, add a colorimetric substrate. The intensity of the color produced is proportional to the amount of 5-mC in the sample.

-

Quantification: Measure the absorbance using a microplate reader and calculate the percentage of 5-mC by comparing the results to a standard curve.

Discussion and Future Directions

The evidence from Daphnia magna strongly suggests that CMIT/MIT exposure can lead to multigenerational and transgenerational adverse effects.[4][5] The observed increase in global DNA methylation in the parent generation, although it did not persist in subsequent unexposed generations, indicates that CMIT/MIT can interact with the epigenetic machinery.[4] The lack of a direct correlation between global DNA methylation and the observed phenotypes in later generations suggests that other epigenetic mechanisms, such as histone modifications or changes in non-coding RNAs, may be involved. It is also possible that gene-specific DNA methylation changes, rather than global changes, are the key drivers of the heritable phenotypes.

The proposed mechanism of oxidative stress leading to epigenetic alterations is a strong candidate for explaining these effects. Oxidative stress is known to impact the activity of DNA methyltransferases (DNMTs) and histone-modifying enzymes.[8] Therefore, future research should focus on:

-

Mammalian Studies: Investigating the transgenerational epigenetic effects of CMIT/MIT in rodent models to better assess the risk to human health.

-

Mechanism-focused In Vitro Studies: Examining the direct effects of CMIT/MIT on the activity of epigenetic enzymes (DNMTs, HDACs, etc.) in relevant cell lines.

-

Genome-wide Epigenetic Analysis: Utilizing techniques like whole-genome bisulfite sequencing (WGBS) and ChIP-seq to identify specific genes and genomic regions that are epigenetically altered by CMIT/MIT exposure in a transgenerational manner.

-

Role of Oxidative Stress: Further elucidating the link between CMIT/MIT-induced oxidative stress and specific epigenetic modifications.

Conclusion

The potential for CMIT/MIT to induce transgenerational epigenetic effects is a significant concern for public health and environmental safety. While current evidence is limited, the findings in Daphnia magna provide a compelling basis for further investigation. The methodologies and proposed mechanistic pathways outlined in this guide offer a framework for researchers to explore this critical area of toxicology. A deeper understanding of these effects is essential for the accurate risk assessment and regulation of this widely used biocide.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna [mdpi.com]

- 5. Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of biocide chloromethylisothiazolinone/methylisothiazolinone (CMIT/MIT) mixture on C2C12 muscle cell damage attributed to mitochondrial reactive oxygen species overproduction and autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Before you continue to YouTube [consent.youtube.com]

In Vitro Genotoxicity and Cytotoxicity of Kathon 886: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kathon 886 is a widely used biocide and preservative with a broad spectrum of antimicrobial activity. Its active ingredients are a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), typically in a ratio of approximately 3:1. Given its extensive use in industrial and consumer products, a thorough understanding of its potential cytotoxic and genotoxic effects on mammalian cells is crucial for risk assessment and the development of safe handling and use guidelines. This technical guide provides an in-depth overview of the in vitro genotoxicity and cytotoxicity of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and insights into its molecular mechanisms of action.

Cytotoxicity of this compound in Mammalian Cells

The cytotoxic effects of this compound and its active ingredients have been evaluated in various mammalian cell lines. The primary mechanism of its antimicrobial action, which is believed to extend to its cytotoxicity in mammalian cells, involves the rapid inhibition of critical metabolic enzymes through the oxidation of thiol-containing residues. This disruption of central metabolic pathways leads to a loss of cell viability. In vascular smooth muscle cells, the CMIT/MIT mixture has been shown to cause thiol depletion, leading to an elevation in cytosolic Zn2+ and the generation of reactive oxygen species (ROS), ultimately resulting in functional impairment and tissue damage.

While comprehensive dose-response data across multiple cell lines is not extensively published in publicly available literature, some studies provide insights into its cytotoxic concentrations. For instance, in human HaCaT keratinocytes, methylisothiazolinone (MIT) alone has demonstrated cytotoxicity at concentrations of 300 µM and 400 µM. Furthermore, the CMIT/MIT mixture has been observed to increase local toxicity in human skin explants at concentrations of 375/125 ppm and 750/250 ppm of CMIT/MI. In the context of genotoxicity testing, the mixture was reported to be toxic in the Ames test at concentrations above 20 nl per plate (2.69 µ g/plate ).

Table 1: Summary of In Vitro Cytotoxicity Data for this compound and its Active Ingredients

| Test System (Cell Line) | Compound Tested | Endpoint | Effective Concentration |

| HaCaT (Human Keratinocytes) | Methylisothiazolinone (MIT) | Cytotoxicity | 300 µM and 400 µM |

| Human Skin Explants | CMIT/MIT Mixture | Local Toxicity | 375/125 ppm and 750/250 ppm |

| Salmonella typhimurium (Ames Test) | MI/MCI-886 | Toxicity | > 20 nl/plate (2.69 µ g/plate ) |

Genotoxicity of this compound

The genotoxic potential of this compound has been assessed in a battery of in vitro and in vivo tests. The available data indicates some genotoxic activity in vitro under specific conditions.

Bacterial Reverse Mutation Assay (Ames Test)

This compound has been shown to induce point mutations in the Ames test. Specifically, it produced a positive result in Salmonella typhimurium strain TA100 in the absence of a metabolic activation system (S9). The mutagenic effect was reported to be reduced in the presence of the S9 mix. However, other studies have reported non-mutagenic results for the CMIT/MIT mixture at concentrations up to 5000 µ g/plate . These discrepancies may be attributable to differences in the specific test protocols and formulations used.

Mammalian Cell Gene Mutation Assay

In cultured mammalian cells, specifically L5178Y mouse lymphoma cells, this compound was found to induce point mutations in the absence of metabolic activation. In the presence of a rat-liver S9 metabolizing system, a 10-fold higher concentration was required to elicit a mutagenic response.

Chromosome Aberration Test

Studies on the clastogenic potential of this compound have yielded mixed results. While some internal industry reports may contain detailed data, publicly accessible information often provides a qualitative summary. For instance, some reports indicate that in vitro genetic toxicity studies were negative in some cases and positive in others. An in vivo chromosome aberration test in mouse bone marrow cells yielded a negative result.

Micronucleus Test

Unscheduled DNA Synthesis (UDS) Assay

In primary rat hepatocytes, this compound did not induce unscheduled DNA synthesis, indicating a lack of DNA damage repair induction in this test system.

Table 2: Summary of In Vitro Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium TA100 | Without S9 | Positive |

| With S9 | Reduced Mutagenicity | ||

| Mouse Lymphoma Assay | L5178Y cells | Without S9 | Positive |

| With S9 | Positive (at 10x higher conc.) | ||

| Chromosome Aberration | Mammalian Cells | - | Mixed reports (Positive and Negative) |

| Unscheduled DNA Synthesis | Primary Rat Hepatocytes | - | Negative |

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are often proprietary. However, the following sections describe the general methodologies for the key in vitro genotoxicity assays, based on OECD guidelines and common laboratory practices.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To detect chemically induced gene mutations (point mutations) in bacterial strains.

Methodology:

-

Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of point mutations.

-

Metabolic Activation: The assay is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

-

Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix in molten top agar. This mixture is then poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the solvent control.

In Vitro Mammalian Chromosome Aberration Test

Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or primary human peripheral blood lymphocytes.

-

Metabolic Activation: The test is conducted with and without an S9 mix.

-

Exposure: Cell cultures are treated with at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.

-

Cell Harvest: After treatment, cells are incubated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of mitosis.

-

Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Analysis: Chromosomes are stained, and at least 200 metaphase spreads per concentration are analyzed for structural aberrations (e.g., breaks, gaps, deletions, exchanges). The percentage of cells with aberrations is calculated.

In Vitro Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus, which results in the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Lines: Similar to the chromosome aberration test, various mammalian cell lines can be used.

-

Exposure: Cells are exposed to the test substance with and without metabolic activation.

-

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvest and Staining: Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by analyzing at least 2000 binucleated cells per concentration.

Signaling Pathways and Mechanisms of Action

The cytotoxic and potentially genotoxic effects of this compound's active ingredients in mammalian cells are linked to several signaling pathways.

Oxidative Stress and Thiol Depletion: The primary mechanism involves the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic cellular components, particularly thiol groups in proteins and glutathione. This leads to enzyme inhibition, disruption of the cellular redox balance, and the generation of reactive oxygen species (ROS).

MAPK and NF-κB Signaling: In cultured neurons, methylisothiazolinone has been shown to induce neurotoxicity through a zinc-dependent pathway that involves the activation of the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway. This activation, in turn, triggers NADPH oxidase, leading to ROS production, DNA damage, and overactivation of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. Furthermore, the CMIT/MIT mixture can induce a pro-inflammatory response through the activation of the NF-κB signaling pathway.

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Caption: General workflow for in vitro genotoxicity testing of this compound.

Conclusion

The available in vitro data indicate that this compound possesses cytotoxic and, under certain conditions, genotoxic properties in mammalian cells. Its cytotoxicity is primarily driven by the depletion of cellular thiols and the induction of oxidative stress, which can trigger downstream signaling pathways leading to cell death. The genotoxicity profile suggests that this compound can induce point mutations, particularly in the absence of metabolic detoxification. The evidence for clastogenicity (chromosome breakage) is less clear from publicly available data.

For drug development professionals and researchers, these findings underscore the importance of careful handling and risk assessment of this compound. Further research providing more comprehensive quantitative dose-response data for both cytotoxicity and a full battery of genotoxicity endpoints across a wider range of human cell lines would be beneficial for refining safety guidelines and understanding its potential human health impacts.

The Impact of Kathon 886 on Microbial Community Diversity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kathon 886 is a commercial biocide widely employed across various industries to control microbial growth in aqueous systems. Its active ingredients are a synergistic mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). While highly effective in inhibiting and eradicating microorganisms, the application of this compound can have significant, and often persistent, effects on the diversity and structure of microbial communities. This technical guide provides an in-depth analysis of these effects, synthesizing available data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Data Presentation: Effects on Microbial Communities

| Environment | Microbial Group | Observed Effects of Isothiazolinones | Reference |

| Soil | Bacteria | Inhibition of growth, with recovery linked to the development of community tolerance for some isothiazolinones. | [1][2] |

| Fungi | More prolonged inhibition of growth and substrate-induced respiration compared to bacteria, indicating "legacy effects" even after biocide dissipation. | [1][2] | |

| Industrial Metalworking Fluids | Bacteria | Selective pressure leading to the dominance of resistant genera such as Acinetobacter and Bacillus. | [3][4] |

| Fungi | Presence of fungi indicates incomplete eradication by biocide treatments. | [3][4] | |

| Maritime Cultural Relics (Immersion Water) | Bacteria & Fungi | Sensitivity of culturable fungi to isothiazolinone biocides, with significant differences in the microbial community composition of treated water. | [5] |

| Reverse Osmosis Concentrate | Denitrifying Bacteria | High concentrations of MIT can suppress denitrifying bacteria like Halomonas. Continuous exposure may lead to increased tolerance. | [2] |

Experimental Protocols

To assess the impact of this compound on microbial community diversity, a multi-faceted approach combining cultivation-based methods with high-throughput sequencing is recommended. The following is a synthesized protocol based on methodologies from relevant studies.

Sample Collection and Preparation

-

Soil Samples: Collect soil cores from the target area. Homogenize the soil and sieve to remove large debris. A portion of the soil should be stored at -80°C for DNA extraction, while another portion can be used for microcosm experiments.

-

Aqueous Samples (e.g., industrial fluids, water): Collect water samples in sterile containers. For DNA extraction, filter a known volume of the sample through a 0.22 µm filter, and store the filter at -80°C.

Microcosm Setup and this compound Treatment

-

Establish microcosms using the collected soil or water samples.

-

Prepare a stock solution of this compound and add it to the microcosms to achieve a range of desired concentrations. Include a control group with no this compound addition.

-

Incubate the microcosms under controlled conditions (e.g., temperature, light) for a specified period.

-

Collect samples at different time points to assess both the immediate and long-term effects.